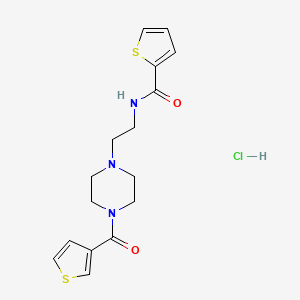
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O2S2 and its molecular weight is 385.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound noted for its potential pharmacological applications. Its unique structure, which combines thiophene and piperazine moieties, suggests diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN3O2S2, with a molecular weight of 385.9 g/mol . The compound is characterized by:
- Thiophene Rings : Contributing to its electronic properties.
- Piperazine Unit : Known for enhancing solubility and biological activity.
- Carboxamide Group : Implicated in interactions with biological targets.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It has been shown to inhibit critical enzymes such as DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . This inhibition suggests potential as an anti-tubercular agent.
Antiproliferative Effects
In vitro assays have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance:
These results indicate that the compound may selectively inhibit cancer cell growth while showing lower toxicity in normal cells.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : As previously mentioned, it inhibits key enzymes involved in bacterial replication.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating various biological responses .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
A notable study explored the compound's effects on human embryonic kidney cells (HEK-293), revealing non-toxic behavior at therapeutic concentrations. This finding supports its potential safety for therapeutic applications .
Another investigation focused on docking studies that highlighted the compound's ability to form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity .
Properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2.ClH/c20-15(14-2-1-10-23-14)17-4-5-18-6-8-19(9-7-18)16(21)13-3-11-22-12-13;/h1-3,10-12H,4-9H2,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQGOVVFKXGIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














